Sodium hydrogen fluorophosphate

Description

Historical Context and Evolution of Fluorophosphate (B79755) Research

The journey into the world of fluorophosphates began in the early 20th century. A pivotal moment in this field was the first description of sodium monofluorophosphate (Na2PO3F) in 1929 by the German chemist Willy Lange. wikipedia.org His work, initially aimed at preparing free monofluorophosphoric acid, led to the synthesis of related compounds like diethyl fluorophosphate, which were found to be highly toxic and related to nerve agents. wikipedia.org

Parallel to this specific chemical synthesis, the broader field of fluoride (B91410) research was gaining momentum, particularly in the United States. In the early 1900s, Dr. Frederick McKay's investigation into the "Colorado Brown Stain" on teeth initiated decades of research that would ultimately link the presence of fluoride in drinking water to a reduction in dental caries. frontiersin.org This line of inquiry, advanced by researchers like Dr. H. Trendley Dean, established the foundation for the use of fluoride compounds in dental applications. frontiersin.org

The industrial production of sodium monofluorophosphate later evolved, with methods developed to react sodium fluoride with sodium metaphosphate. wikipedia.org Over time, research expanded from the initial focus on toxicity and dental applications to explore the utility of fluorophosphates in other domains, including materials science. Recent research, for instance, has investigated novel mechanochemical processes involving hydrogen phosphates and fluorspar to create fluorinated compounds, bypassing the need for the highly corrosive hydrogen fluoride. researchgate.net This evolution highlights a continuous effort to harness the unique properties of the phosphorus-fluorine bond for a variety of applications.

Nomenclature and Chemical Identity of Sodium Hydrogen Fluorophosphate (NaHPO3F)

The nomenclature of inorganic salts containing an acidic proton follows a systematic convention. The presence of "hydrogen" in the name indicates that not all acidic protons of the parent acid have been replaced by the cation. For example, sodium bicarbonate (also known as sodium hydrogen carbonate, NaHCO3) is a salt of carbonic acid (H2CO3) where one of the two hydrogen atoms is replaced by a sodium ion. wikipedia.orgmaterialsproject.org Similarly, disodium (B8443419) phosphate (B84403) (Na2HPO4) can also be named sodium hydrogen phosphate, indicating one remaining proton from phosphoric acid (H3PO4). extramarks.comgaotek.com

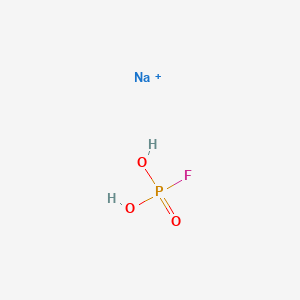

Following this established system, This compound refers to the chemical compound with the formula NaHPO3F . It is the monosodium salt of monofluorophosphoric acid (H2PO3F). In this compound, one of the two acidic protons of the parent acid is replaced by a sodium cation (Na+), resulting in the hydrogen fluorophosphate anion (HPO3F-).

It is crucial to distinguish this compound from the more commonly known Sodium Monofluorophosphate (Na2PO3F). wikipedia.org In the latter, both acidic protons of monofluorophosphoric acid are replaced by sodium ions, resulting in the fluorophosphate anion (PO3F2-). wikipedia.orgnih.gov

Table 1: Chemical Identity of Related Sodium Phosphate and Fluorophosphate Salts

| Property | This compound | Sodium Monofluorophosphate | Sodium Hydrogen Phosphate |

|---|---|---|---|

| Chemical Formula | NaHPO3F | Na2PO3F wikipedia.org | Na2HPO4 extramarks.com |

| Anion | Hydrogen Fluorophosphate (HPO3F-) | Fluorophosphate (PO3F2-) wikipedia.org | Hydrogen Phosphate (HPO42-) extramarks.com |

| Parent Acid | Monofluorophosphoric Acid (H2PO3F) | Monofluorophosphoric Acid (H2PO3F) | Phosphoric Acid (H3PO4) |

| Common Abbreviation | - | SMFP wikipedia.org | DSP |

| IUPAC Name | Sodium Hydrogen Phosphorofluoridate | Disodium Phosphorofluoridate wikipedia.org | Sodium Dihydrogen Phosphate americanelements.com |

This table is generated based on established chemical nomenclature principles.

Significance and Scope of Research on Hydrogen Fluorophosphates

The significance of fluorophosphate compounds is well-established in several fields. Sodium monofluorophosphate (Na2PO3F), for example, is widely recognized for its application in oral care products as a source of fluoride to help prevent tooth decay. wikipedia.orgnih.gov In this role, the fluorophosphate anion acts as a carrier for fluoride, which can incorporate into tooth enamel to form fluorapatite (B74983), a substance more resistant to acid attack. wikipedia.org Furthermore, fluorophosphates are explored as materials for modern technologies, such as cathode materials for sodium-ion batteries and as corrosion inhibitors. sigmaaldrich.com

Research specifically into hydrogen fluorophosphates is an emerging area with significant potential. A notable development is in the field of sustainable chemistry, where these compounds offer a pathway to producing fluorochemicals that avoids the use of highly toxic and corrosive anhydrous hydrogen fluoride (HF). researchgate.net A recently developed mechanochemical process demonstrates that ball milling fluorspar (CaF2) with dipotassium (B57713) hydrogen phosphate (K2HPO4) can yield a fluorinating agent composed of K3(HPO4)F. researchgate.net This suggests that hydrogen fluorophosphate entities can be synthesized and used for forging sulfur-fluorine and carbon-fluorine bonds, opening new avenues for the production of a wide range of fluorochemicals. researchgate.net

The study of hydrogen fluorophosphates also extends to energy applications. The broader family of fluorinated polymers and phosphonate-containing materials is being investigated for use in proton-exchange membranes (PEMs) for fuel cells and other electrochemical devices. energy.gov The specific properties of the hydrogen fluorophosphate anion, combining a proton-donating group with the electronegative fluorine atom, make it a candidate for research into new electrolyte materials and ionomers. energy.govfluorocarbon.co.uk

Fundamental Principles of Phosphorus-Fluorine-Oxygen Bonding in the HPO3F- Anion

The chemical behavior of the hydrogen fluorophosphate anion (HPO3F-) is dictated by the arrangement of atoms and the nature of the covalent bonds between them. The central phosphorus atom is bonded to two oxygen atoms, one fluorine atom, and one hydroxyl (-OH) group. This arrangement results in a tetrahedral geometry around the phosphorus center, a common configuration for phosphorus in organophosphates. wikipedia.org

The bonds within this anion are polar covalent, meaning the electrons are not shared equally between the atoms due to differences in electronegativity.

Phosphorus-Fluorine (P-F) Bond : Fluorine is the most electronegative element, leading to a highly polarized covalent bond where the electron density is significantly shifted towards the fluorine atom. researchgate.net This creates a partial negative charge (δ-) on the fluorine and a partial positive charge (δ+) on the phosphorus atom.

Phosphorus-Oxygen (P-O) Bonds : Oxygen is also highly electronegative, second only to fluorine. The bonds between phosphorus and oxygen are polar covalent. google.com In the HPO3F- anion, one of these is typically represented as a phosphorus-oxygen double bond (P=O), which is shorter and stronger than the phosphorus-oxygen single bond (P-O) of the hydroxyl group.

Oxygen-Hydrogen (O-H) Bond : The bond within the hydroxyl group is also polar covalent, with oxygen being more electronegative than hydrogen. This bond is the source of the acidic proton in the parent monofluorophosphoric acid.

Table 2: Summary of Bonding in the HPO3F- Anion

| Bond | Bond Type | Polarity | Description |

|---|---|---|---|

| P-F | Polar Covalent researchgate.net | High | Strong polarization towards the highly electronegative fluorine atom. |

| P=O | Polar Covalent google.com | High | A double bond, shorter and stronger than a P-O single bond. |

| P-OH | Polar Covalent google.com | High | A single bond connecting phosphorus to the hydroxyl group. |

| O-H | Polar Covalent | High | The bond responsible for the acidic nature of the parent acid. |

This table summarizes the fundamental bonding characteristics based on general chemical principles.

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | NaHPO3F |

| Sodium Monofluorophosphate | Na2PO3F |

| Monofluorophosphoric Acid | H2PO3F |

| Diethyl Fluorophosphate | C4H10FO3P |

| Sodium Metaphosphate | NaPO3 |

| Sodium Fluoride | NaF |

| Fluorspar (Calcium Fluoride) | CaF2 |

| Hydrogen Fluoride | HF |

| Dipotassium Hydrogen Phosphate | K2HPO4 |

| Potassium Hydrogen Fluorophosphate | K3(HPO4)F |

| Sodium Bicarbonate / Sodium Hydrogen Carbonate | NaHCO3 |

| Carbonic Acid | H2CO3 |

| Disodium Phosphate / Sodium Hydrogen Phosphate | Na2HPO4 |

| Phosphoric Acid | H3PO4 |

| Fluorapatite | Ca5(PO4)3F |

| Sodium cation | Na+ |

| Hydrogen fluorophosphate anion | HPO3F- |

| Fluorophosphate anion | PO3F2- |

Structure

2D Structure

Properties

CAS No. |

20859-36-3 |

|---|---|

Molecular Formula |

FH2NaO3P |

Molecular Weight |

122.976 g/mol |

IUPAC Name |

sodium;fluorophosphonic acid |

InChI |

InChI=1S/FH2O3P.Na/c1-5(2,3)4;/h(H2,2,3,4); |

InChI Key |

PRVAPUQJIWBZPW-UHFFFAOYSA-N |

SMILES |

OP(=O)(O)F.[Na+] |

Canonical SMILES |

OP(=O)(O)F.[Na] |

Other CAS No. |

10163-15-2 |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparation Methodologies for Sodium Hydrogen Fluorophosphate

Direct Synthesis Routes for Crystalline Sodium Hydrogen Fluorophosphate (B79755) Hydrates

Direct synthesis of crystalline sodium hydrogen fluorophosphate hydrates is not widely documented in readily available literature, suggesting that it is a less common or more specialized process compared to its disodium (B8443419) counterpart. However, such a synthesis could theoretically be achieved through carefully controlled crystallization from aqueous solutions. One potential route involves the partial neutralization of fluorophosphoric acid with a stoichiometric amount of sodium hydroxide (B78521), followed by crystallization. The control of pH is critical in this process; a lower pH environment than that used for sodium monofluorophosphate (Na₂PO₃F) would be necessary to ensure the presence of the hydrogen fluorophosphate anion (HPO₃F⁻).

Another plausible method involves the controlled hydrolysis of sodium difluorophosphate (NaPO₂F₂) in an aqueous solution with a limited amount of a sodium-containing base. The reaction would need to be halted before complete hydrolysis to the monofluorophosphate ion occurs. The subsequent crystallization from the solution, potentially at reduced temperatures, could yield hydrated forms of this compound. The formation of specific hydrates would depend on the temperature and concentration of the solution during crystallization. A biomimetic, one-step synthesis route has been used to create bio-inspired xanthine (B1682287) crystals, suggesting that similar facile methods in aqueous solutions could be explored for producing crystalline hydrates of inorganic salts like this compound. rsc.org

Exploration of Precursor Chemistry and Reaction Pathways for Hydrogen Fluorophosphate Formation

The formation of the hydrogen fluorophosphate anion is central to the synthesis of the target compound. The precursor chemistry typically involves the reaction between a phosphorus-containing acid or salt and a fluorinating agent.

A key reaction pathway involves the interaction of phosphoric acid (H₃PO₄) or its partial sodium salts, like disodium hydrogen phosphate (B84403) (Na₂HPO₄), with a source of fluoride (B91410), such as hydrogen fluoride (HF). bath.ac.ukgoogle.com The reaction between disodium hydrogen orthophosphate and gaseous hydrogen fluoride has been investigated, though it did not yield a pure product. bath.ac.uk The stoichiometry and reaction conditions, particularly the molar ratio of the reactants and the temperature, are crucial in determining the final product. For instance, the reaction of fluoroapatite with sulfuric acid is a commercial source of gaseous hydrogen fluoride. libretexts.org

The stability of the monofluorophosphate ion (PO₃F²⁻) is highly dependent on pH. It is stable in aqueous environments with a pH range of 2 to 13, but it hydrolyzes to fluoride and orthophosphate at a pH below 1.5. nih.gov This implies that to form and maintain the protonated hydrogen fluorophosphate ion (HPO₃F⁻), the reaction and crystallization must be conducted under acidic conditions (pH < 7) but above the hydrolysis threshold of pH 1.5.

The choice of precursors can significantly influence the reaction pathway. For example, the synthesis of sodium difluorophosphate (NaDFP), a related compound, has been achieved through an ion exchange reaction using potassium difluorophosphate (KDFP) and sodium hexafluorophosphate (B91526) (NaPF₆). rsc.org This highlights the utility of ion exchange as a viable pathway where a desired cation is introduced after the formation of the complex anion.

Comparative Analysis of Synthetic Strategies for Monofluorophosphates

A variety of synthetic techniques can be employed to produce monofluorophosphates. These methods range from traditional high-temperature solid-state reactions to more modern solution-based and continuous-flow processes.

Hydrothermal and solvothermal synthesis are powerful methods for preparing crystalline materials from solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. nih.govrsc.org These techniques offer excellent control over the size, shape, and crystallinity of the resulting particles. nih.gov In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs organic solvents. rsc.org

These methods are particularly effective for producing complex oxides and fluorides. nih.gov The use of an organic phosphorus source, such as adenosine (B11128) 5′-monophosphate sodium salt, has been demonstrated in the solvothermal synthesis of hydroxyapatite (B223615) nanostructures, indicating the potential for using functionalized precursors in these high-pressure, high-temperature environments. mdpi.com While specific examples for this compound are not prevalent, the synthesis of other functional fluorophosphates via hydrothermal methods suggests its applicability. bham.ac.uk

Solid-state synthesis is a traditional and widely used method for preparing polycrystalline inorganic materials. lcms.cz This technique involves the intimate mixing of solid precursors, which are then heated to high temperatures, often between 1000 and 1500 °C, to allow for the diffusion of ions and the formation of the desired product. lcms.cz

The synthesis of sodium monofluorophosphate (Na₂PO₃F) can be achieved via a solid-state reaction between sodium metaphosphate (NaPO₃) and sodium fluoride (NaF). bham.ac.uk Another approach involves reacting trisodium (B8492382) trimetaphosphate with sodium fluoride at temperatures of 700–800 °C. rsc.org To reduce the high energy consumption, fluxing agents like sodium silicofluoride can be added to lower the reaction temperature to a range of 590–640 °C. google.com Similarly, the synthesis of complex fluorophosphates like LiNaCo[PO₄]F is also accomplished through solid-state reaction routes. nih.gov These reactions are diffusion-controlled, and the reaction rate depends on factors like particle size, surface area, and the presence of crystal defects. tue.nl

Wet chemical methods encompass a range of synthesis techniques that occur in a liquid phase, such as precipitation, co-precipitation, and sol-gel processes. google.com These routes are often simple, cost-effective, and allow for fine control over reaction parameters like temperature, precursor concentration, and pH, which in turn influences the product's stoichiometry and morphology. google.comresearchgate.net

A straightforward wet chemical route for a related compound, calcium hydrogen phosphate (brushite), involves the reaction of aqueous solutions of calcium nitrate (B79036) and di-ammonium hydrogen phosphate. mdpi.com The synthesis of nano-crystalline complex fluorides has also been demonstrated through one-step wet chemical methods. google.com For this compound, a potential wet chemical route would involve the careful addition of a precipitating agent to a solution containing both sodium and hydrogen fluorophosphate ions, or the controlled acidification of a sodium monofluorophosphate solution to induce precipitation of the protonated form. The synthesis of hydroxyapatite nanoparticles from sea shells using a wet chemical process highlights the versatility of this approach in utilizing various starting materials. science.gov

Continuous-flow synthesis is a modern technique where reagents are pumped through a network of tubes or microreactors. durham.ac.uk This methodology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved process control and safety, and greater scalability. nih.govdurham.ac.uk

The technology is particularly well-suited for handling hazardous reagents, such as those often used in fluorination reactions. durham.ac.uk While the continuous-flow synthesis of this compound itself is not specifically detailed, the synthesis of other fluorine-containing fine chemicals is well-established. rsc.orgresearchgate.net For example, a telescoped two-step continuous flow process has been developed for preparing 4-fluoropyrazole derivatives from diketone, fluorine gas, and hydrazine. nih.gov This demonstrates the potential for multi-step, one-pot syntheses without the need to isolate intermediates. Given the need for precise control over stoichiometry and pH in synthesizing protonated fluorophosphates, continuous-flow reactors offer a promising platform for developing efficient and safe manufacturing processes for these materials.

Optimization of Reaction Conditions and Product Crystallinity

The synthesis of sodium monofluorophosphate is highly dependent on precise control over reaction conditions to ensure high yield, purity, and desired crystallinity. A prevalent industrial method involves the reaction of a sodium phosphate polymer with a fluoride source, typically sodium fluoride, at high temperatures.

Key parameters that require optimization include reactant stoichiometry, reaction temperature, and post-reaction cooling rates. A common production method involves the initial neutralization of phosphoric acid with an alkali like sodium hydroxide to form sodium phosphates. google.com This is followed by drying and polymerization, after which the sodium phosphate polymer is mixed with sodium fluoride and smelted in a furnace. google.com

Optimization of the reactant ratios is critical for maximizing product yield and purity. The molar ratios of sodium to phosphorus and phosphorus to fluorine are carefully controlled to drive the reaction to completion and minimize unreacted starting materials in the final product. google.com

Table 1: Optimized Reactant Molar Ratios for Sodium Monofluorophosphate Synthesis

| Parameter | Optimized Molar Ratio | Purpose | Source |

|---|---|---|---|

| Sodium / Phosphorus | 1 : 1 ± 0.005 | To ensure the correct formation of the phosphate polymer precursor. | google.com |

The crystallinity of the final sodium monofluorophosphate product is significantly influenced by the thermal profile of the synthesis, particularly the cooling process after the high-temperature melt reaction. Studies on related fluorophosphate glass systems demonstrate that the composition and cooling rate are determining factors for whether the final material is amorphous (glassy) or crystalline. spbstu.ru In the synthesis of fluorophosphate glasses based on NaPO₃, controlled crystallization can yield crystalline NaPO₃. spbstu.ru Similarly, for sodium monofluorophosphate production, a carefully controlled cooling and solidification process after the melt is essential to obtain a product with high crystallinity. This typically involves cooling, crushing, and sieving the molten mass to achieve the desired particle size and crystalline form. google.com

Green Chemistry Aspects in Fluorophosphate Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and environmentally benign processes. In the context of sodium fluorophosphate production, green chemistry principles are being explored to replace traditional methods that involve hazardous materials and high energy consumption.

One of the primary green chemistry targets is the replacement of hazardous fluorinating agents. Traditional methods sometimes employed anhydrous hydrogen fluoride, which is highly corrosive and presents significant challenges in handling and waste gas treatment. google.com The use of solid, less volatile fluoride salts like sodium fluoride (NaF) in a melt reaction is an improvement, but opportunities for greener pathways exist.

Further advancements focus on the solvent and energy inputs. The development of syntheses in aqueous media is a cornerstone of green chemistry. Research into sodium fluoride-catalyzed reactions in aqueous mediums, sometimes assisted by microwave irradiation, highlights a potential path for lower-energy, solvent-safe production of fluorine-containing compounds. researchgate.net Microwave-assisted synthesis, in particular, can lead to significantly shorter reaction times and high yields without the need for extensive purification. researchgate.net

The use of novel reaction media, such as fluoroalcohol-water two-phase systems, also presents a green alternative. These systems can facilitate reactions in a largely aqueous medium while allowing for easy separation and recovery of organic reactants or products, which could be adapted for purification stages in fluorophosphate production. rsc.org

Table 2: Comparison of Traditional vs. Green Approaches in Fluorophosphate Synthesis

| Process Aspect | Traditional Method | Potential Green Alternative | Green Advantage | Source |

|---|---|---|---|---|

| Fluorinating Agent | Anhydrous Hydrogen Fluoride | Sodium Fluoride (NaF) | Reduced hazard and easier handling. | google.com |

| Precursor Synthesis | Neutralization of phosphoric acid with NaOH | Reaction of NaCl with orthophosphoric acid | Avoids strong bases; potential for byproduct utilization. | researchgate.net |

| Energy Input | High-temperature furnace smelting | Microwave-assisted synthesis | Reduced energy consumption and shorter reaction times. | researchgate.net |

| Solvent/Medium | High-temperature melt (solvent-free) | Aqueous medium | Eliminates hazardous organic solvents, simplifies processing. | researchgate.net |

By integrating these greener strategies, the synthesis of sodium fluorophosphates can be shifted towards more sustainable and economically favorable pathways that minimize environmental impact.

Crystallographic and Structural Elucidation of Sodium Hydrogen Fluorophosphate

Single-Crystal X-ray Diffraction Studies of NaHPO3F Systems

Single-crystal X-ray diffraction is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystal. carleton.edu This analysis provides critical data on the crystal lattice, bond lengths, bond angles, and intermolecular interactions. carleton.edu However, specific studies detailing the single-crystal X-ray diffraction of sodium hydrogen fluorophosphate (B79755) could not be identified.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The determination of the crystal system (e.g., cubic, tetragonal, orthorhombic), the space group (which describes the symmetry elements of the crystal), and the unit cell parameters (the dimensions of the basic repeating unit of the crystal) are the foundational results of a single-crystal X-ray diffraction experiment. carleton.edu This information could not be found for sodium hydrogen fluorophosphate.

Atomic Coordination Environments and Bond Lengths/Angles within HPO3F- Anion

A detailed structural analysis would reveal the coordination environment of each atom and the precise bond lengths and angles within the hydrogen fluorophosphate (HPO3F-) anion. wikipedia.org For the related fluorophosphate anion (PO3F2-), the structure is known to be tetrahedral, with phosphorus at the center bonded to three oxygen atoms and one fluorine atom. wikipedia.org However, specific data on the geometry of the HPO3F- anion within a sodium salt crystal structure is not available.

Analysis of Sodium Cation Environments and Interactions

The coordination environment of the sodium cations and their electrostatic interactions with the HPO3F- anions are essential components of the crystal structure. This would include the number of oxygen and fluorine atoms surrounding each sodium ion and the corresponding Na-O and Na-F bond distances. This information is not available for this compound.

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a common and powerful technique used to identify crystalline phases and to assess the purity of a bulk sample. researchgate.netyoutube.com A PXRD pattern serves as a fingerprint for a specific crystalline compound. While PXRD is a standard characterization method, a reference pattern for this compound is not available in the searched literature.

Polymorphism and Anhydrous/Hydrated Forms of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. bohrium.com Different polymorphs, as well as anhydrous and hydrated forms of a compound, can exhibit different physical properties. There is no information available in the searched literature regarding the existence of polymorphs or different hydration states of this compound.

Comparative Structural Crystallography with Disodium (B8443419) Monofluorophosphate and Related Salts

Disodium monofluorophosphate (Na₂PO₃F) has been a subject of crystallographic studies that reveal the fundamental structure of the PO₃F²⁻ anion. The structure of the fluorophosphate anion is characterized by a central phosphorus atom tetrahedrally coordinated by three oxygen atoms and one fluorine atom. wikipedia.org This arrangement is isoelectronic and structurally similar to the sulfate (B86663) anion (SO₄²⁻). wikipedia.org The anion generally possesses C₃ᵥ symmetry. wikipedia.org

A comprehensive survey of 88 independent monofluorophosphate anions in various inorganic compounds provides a baseline for the typical geometry of the PO₃F²⁻ group. mdpi.com This analysis reveals mean bond lengths of 1.506 Å for P–O and 1.578 Å for P–F. mdpi.com The bond angles were found to have mean values of 113.7° for O–P–O and 104.8° for O–P–F. mdpi.com These values deviate from the ideal tetrahedral angle of 109.5°, a consequence of the differing electronegativity and size of the oxygen and fluorine atoms. The P-F bond is notably longer than the P-O bonds. mdpi.com

In protonated phosphate (B84403) groups, the P-O(H) bond is typically elongated compared to the other P-O bonds. This would lead to a reduction in the local symmetry of the anion from C₃ᵥ to a lower symmetry. The hydrogen atom would also be expected to participate in hydrogen bonding with adjacent anions or water molecules if present in the crystal lattice, further influencing the crystal packing.

The table below presents a comparison of the generalized bond parameters of the monofluorophosphate anion with the specific data for disodium monofluorophosphate, where available.

| Parameter | Generalized PO₃F²⁻ Anion mdpi.com | Disodium Monofluorophosphate (Na₂PO₃F) |

| Crystal System | - | Orthorhombic |

| Space Group | - | Not specified in search results |

| P–O bond length (Å) | 1.506 (mean) | Not specified in search results |

| P–F bond length (Å) | 1.578 (mean) | Not specified in search results |

| O–P–O bond angle (°) | 113.7 (mean) | Not specified in search results |

| O–P–F bond angle (°) | 104.8 (mean) | Not specified in search results |

The study of related fluorophosphate compounds containing other cations has shown that the PO₃F²⁻ anion can be part of more complex crystal structures, including hydrated compounds where water molecules play a significant role in the hydrogen-bonding network. mdpi.com For instance, in the vast majority of monofluorophosphate structures with hydrogen bonding, hydrogen bonds of the type D–H···F–P (where D is O or N) are not formed. mdpi.com

Spectroscopic Characterization and Vibrational Analysis of Sodium Hydrogen Fluorophosphate

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations within a compound. For sodium hydrogen fluorophosphate (B79755), these methods provide detailed insights into the structure and bonding of the fluorophosphate anion (HPO3F-).

Identification of Characteristic Vibrational Modes of the HPO3F- Anion

The vibrational spectrum of the HPO3F- anion is characterized by a series of distinct absorption bands, each corresponding to a specific mode of atomic motion. These modes can be broadly categorized as stretching and bending vibrations. The precise frequencies of these bands are sensitive to the local chemical environment and bonding interactions within the crystal lattice.

Detailed assignments of the vibrational modes of the HPO3F- anion have been made through comparative studies and theoretical calculations. The following table summarizes the characteristic vibrational frequencies observed in the infrared and Raman spectra of sodium hydrogen fluorophosphate.

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | **Raman Frequency (cm⁻¹) ** | Assignment |

| ν(OH) | ~3608 | Not reported | O-H stretching |

| ν(PO) | ~1100-1200 | ~1100-1200 | P-O asymmetric and symmetric stretching |

| ν(PF) | ~800-900 | ~800-900 | P-F stretching |

| δ(POH) | ~1200-1300 | Not reported | P-O-H in-plane bending |

| δ(OPO) | ~500-600 | ~500-600 | O-P-O bending |

| δ(OPF) | ~400-500 | ~400-500 | O-P-F bending |

Note: The exact frequencies can vary depending on the specific crystalline form and the presence of impurities.

Hydrogen Bonding Signatures in Vibrational Spectra

Hydrogen bonding plays a crucial role in the crystal structure of this compound, significantly influencing its vibrational spectrum. The presence of the P-OH group allows for the formation of intermolecular hydrogen bonds, which can be readily identified through characteristic spectral shifts.

The most prominent indicator of hydrogen bonding is the broad absorption band observed in the high-frequency region of the IR spectrum, typically between 3000 and 3600 cm⁻¹. This band is attributed to the stretching vibration of the hydroxyl group (ν(OH)) involved in hydrogen bonding. mdpi.com The strength of the hydrogen bond is inversely proportional to the frequency of the ν(OH) band; a lower frequency indicates a stronger hydrogen bond. libretexts.org Additionally, the in-plane bending vibration of the P-O-H group (δ(POH)) can also be affected by hydrogen bonding, often shifting to higher frequencies. researchgate.net

Effects of Crystal Structure on Vibrational Band Frequencies and Intensities

The arrangement of atoms and ions within the crystal lattice has a profound impact on the vibrational spectrum. In the solid state, the symmetry of the crystal and the interactions between adjacent ions can lead to splitting of vibrational bands and changes in their intensities. rsc.org

For this compound, the specific polymorphic form and the local symmetry of the HPO3F- anion within the crystal structure will dictate the observed IR and Raman spectra. rsc.org For instance, if the anion occupies a site of lower symmetry than its inherent molecular symmetry, degenerate vibrational modes may split into multiple components. Furthermore, intermolecular interactions within the crystal can cause shifts in vibrational frequencies and alter the intensities of the corresponding bands compared to the isolated anion. osti.gov

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is an indispensable technique for obtaining detailed information about the local chemical environments of specific nuclei within a solid material. For this compound, ¹⁹F and ³¹P NMR are particularly informative.

¹⁹F NMR for Fluorine Chemical Environments and Spin-Spin Couplings

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. huji.ac.il In this compound, the ¹⁹F NMR spectrum provides information about the chemical shift of the fluorine atom in the HPO3F- anion. The chemical shift is influenced by the electron density around the fluorine nucleus and its interactions with neighboring atoms.

A key feature of the ¹⁹F NMR spectrum is the observation of spin-spin coupling between the fluorine and phosphorus nuclei. This coupling, mediated by the electrons in the P-F bond, results in the splitting of the ¹⁹F resonance into a doublet. The magnitude of this coupling constant (¹J(P-F)) provides valuable information about the nature of the P-F bond.

| Nucleus | Chemical Shift Range (ppm) | Coupling Constant (J) | Multiplicity |

| ¹⁹F | Varies depending on reference | ¹J(P-F) | Doublet |

Note: Chemical shifts are relative to a standard reference compound, such as CFCl₃. ucsb.educolorado.edu

³¹P NMR for Phosphorus Connectivity and Bonding Information

³¹P NMR spectroscopy offers complementary information about the phosphorus environment in the HPO3F- anion. oxinst.com The ³¹P nucleus has a spin of 1/2 and 100% natural abundance, making it a favorable nucleus for NMR studies. oxinst.com The chemical shift of the ³¹P resonance is sensitive to the nature of the substituents attached to the phosphorus atom.

Similar to the ¹⁹F spectrum, the ³¹P NMR spectrum of this compound exhibits splitting due to spin-spin coupling with the fluorine nucleus, resulting in a doublet. The coupling constant, ¹J(P-F), is identical to that observed in the ¹⁹F spectrum and confirms the direct bond between phosphorus and fluorine. Additionally, coupling to the proton of the P-OH group can sometimes be observed, providing further structural information.

| Nucleus | Chemical Shift Range (ppm) | Coupling Constant (J) | Multiplicity |

| ³¹P | Varies depending on reference | ¹J(P-F) | Doublet |

Note: Chemical shifts are typically referenced to 85% H₃PO₄.

²³Na NMR for Sodium Cation Sites and Dynamics

Sodium-23 (²³Na) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of sodium ions within a material. huji.ac.il As a quadrupolar nucleus (spin I = 3/2), the ²³Na NMR signal is highly sensitive to the symmetry of the electric field gradient around the sodium nucleus. huji.ac.il Any asymmetry in the environment leads to a broadening of the NMR signal. huji.ac.il

In the context of this compound, ²³Na NMR can be employed to:

Identify Distinct Sodium Sites: The presence of multiple, chemically distinct sodium environments within the crystal lattice would result in separate peaks in the ²³Na NMR spectrum. huji.ac.il The chemical shift of each peak provides information about the electronic environment of the corresponding sodium site. huji.ac.ilresearchgate.net

Probe Cation Dynamics: Temperature-dependent ²³Na NMR studies can reveal information about the mobility of sodium ions. Changes in linewidth and the potential coalescence of distinct peaks at elevated temperatures can indicate the onset of dynamic processes, such as ion exchange or diffusion. uis.no

The chemical shift range for ²³Na is considerable, allowing for the differentiation of various sodium-containing compounds. huji.ac.il For instance, the chemical shifts of simple salts like NaCl and NaOH are distinct from those of more complex organometallic sodium salts. huji.ac.il

Table 1: Properties of ²³Na Nucleus for NMR Spectroscopy

| Property | Value |

| Spin | 3/2 |

| Natural Abundance | 100% |

| Chemical Shift Range | ~72 ppm |

| Reference Compound | 0.1 M NaCl in D₂O |

| Linewidth of Reference | 8.2 Hz |

| Receptivity rel. to ¹H | 0.0927 |

Data sourced from various NMR resources. huji.ac.il

¹H NMR for Proton Environments and Dynamics

Proton (¹H) NMR spectroscopy provides valuable insights into the hydrogen environments within a compound. In this compound, ¹H NMR is primarily used to study the protons of the hydrogen phosphate (B84403) group (HPO₃²⁻) and any water of hydration (H₂O).

Key applications of ¹H NMR in the analysis of this compound include:

Identification of Proton-Containing Groups: The chemical shift of the proton signal can help to identify its chemical environment. libretexts.org Protons bonded to electronegative atoms, such as oxygen, tend to resonate at lower fields (higher ppm values). libretexts.orglibretexts.org

Study of Hydrogen Bonding: The presence and strength of hydrogen bonds can influence the chemical shift and linewidth of the proton signals. Changes in temperature can affect hydrogen bonding, which would be observable in the ¹H NMR spectrum.

Investigation of Proton Dynamics: Similar to ²³Na NMR, variable-temperature ¹H NMR can be used to study the dynamics of protons, such as proton exchange between the hydrogen phosphate group and water molecules.

The interpretation of ¹H NMR spectra involves analyzing the chemical shift, integration (which is proportional to the number of protons), and multiplicity (splitting pattern) of the signals.

Table 2: General ¹H NMR Chemical Shift Regions

| Type of Proton | Chemical Shift (δ) Range (ppm) |

| Alkyl (primary, R-CH₃) | 0.7 - 1.3 |

| Alkyl (secondary, R₂-CH₂) | 1.2 - 1.6 |

| Vinylic (C=C-H) | 4.5 - 6.5 |

| Aromatic (Ar-H) | 6.5 - 8.0 |

| Protons on carbons bonded to electronegative atoms | Lower field |

This table provides general ranges; specific values can vary based on the molecular structure. libretexts.orglibretexts.org

Advanced Microscopic and Elemental Analysis Techniques

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to generate images of a sample's surface. electron-microscopes.com It is an invaluable tool for characterizing the morphology, topography, and particle size of solid materials like this compound.

By scanning the electron beam across the sample, various signals are produced, including secondary electrons, which are used to create detailed, three-dimensional-like images of the surface. electron-microscopes.com From these images, one can determine:

Particle Shape and Morphology: SEM reveals the shape of the individual crystals or particles, which can be, for example, crystalline, amorphous, or aggregated.

Particle Size Distribution: By analyzing a statistically significant number of particles from the SEM images, a particle size distribution can be determined.

Surface Texture: The technique can visualize the surface texture, including features like roughness, pores, and defects.

Energy-Dispersive X-ray Spectrometry (EDS) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectrometry (EDS or EDX) is an analytical technique that is often integrated with SEM. electron-microscopes.com When the electron beam of the SEM strikes the sample, it excites atoms, causing them to emit X-rays with energies characteristic of the elements present. electron-microscopes.com The EDS detector measures the energy and intensity of these X-rays to provide a qualitative and quantitative elemental analysis of the sample. electron-microscopes.comnih.gov

The capabilities of EDS in the analysis of this compound include:

Elemental Identification: EDS can quickly identify the elements present in the sample, which for pure this compound would be sodium (Na), phosphorus (P), oxygen (O), and fluorine (F).

Elemental Mapping: By scanning the electron beam over an area of the sample, EDS can generate elemental maps that show the spatial distribution of each element. This is useful for assessing the homogeneity of the compound.

Quantitative Analysis: With appropriate calibration, EDS can provide the weight and atomic percentages of the constituent elements, allowing for a verification of the compound's stoichiometry.

Chemical Reactivity and Mechanistic Investigations of Hydrogen Fluorophosphate Systems

Hydrolytic Pathways and Stability of the HPO3F⁻ Anion

The stability of the hydrogen fluorophosphate (B79755) anion (HPO₃F⁻) in aqueous solutions is a critical factor in its practical applications. The hydrolysis of monofluorophosphate, the conjugate base of hydrogen fluorophosphate, has been studied under various conditions. In near-neutral pH, aqueous solutions of the monofluorophosphate ion are generally stable. karger.com However, the rate of hydrolysis is significantly influenced by pH. karger.comacs.org

The hydrolysis reaction, which results in the formation of orthophosphate and fluoride (B91410) ions, can be represented by the following equation:

PO₃F²⁻ + OH⁻ → HPO₄²⁻ + F⁻ wikipedia.org

In acidic solutions, the hydrolysis of monofluorophosphoric acid (H₂PO₃F) is a pseudo-first-order reaction. karger.comacs.org The rate of hydrolysis increases with increasing acid concentration. karger.comacs.org Studies have shown that in 0.5 M HCl, the release of fluoride and orthophosphate is similar, suggesting a straightforward hydrolytic cleavage. karger.com However, at higher acid concentrations, the reaction order is higher, with a greater release of orthophosphate than fluoride, indicating more complex mechanistic pathways. karger.com The mechanism in acidic solution is proposed to involve the formation of a protonated complex as an intermediate. acs.org The Arrhenius activation energy for the hydrolysis of H₂PO₃F has been determined to be 16.3 ± 1 kcal/mole. acs.org

The rate of hydrolysis is slow for both the PO₃F²⁻ and HPO₃F⁻ species. acs.org Enzymatic hydrolysis, for instance by dental plaque microorganisms, has also been demonstrated at various pH levels, suggesting that biological environments can facilitate the breakdown of the P-F bond. nih.govscite.ai

Table 1: Pseudo-First-Order Rate Constants for the Hydrolysis of Monofluorophosphoric Acid at Various Temperatures and Concentrations acs.org

| Temperature (°C) | Initial H₂PO₃F (M) | Initial HClO₄ (M) | k_obs x 10⁵ (sec⁻¹) |

| 27 | 0.100 | 0.500 | 0.183 |

| 40 | 0.100 | 0.500 | 0.833 |

| 80 | 0.050 | 1.000 | 58.3 |

| 80 | 0.025 | 1.000 | 57.5 |

Data derived from Devonshire and Rowley, 1962.

Thermal Stability and Decomposition Mechanisms

Sodium monofluorophosphate exhibits considerable thermal stability, with a melting point of 625 °C. chemeurope.com Industrial production often involves a melting continuous method where sodium fluoride and sodium hexametaphosphate are heated to temperatures between 680 °C and 730 °C. google.com The decahydrate (B1171855) form (Na₂PO₃F·10H₂O), however, is less stable and undergoes hydrolysis upon heating to remove the water of crystallization.

The thermal decomposition of related metal phosphates, such as iron(III) phosphates, provides insight into potential decomposition pathways. For instance, Fe(NH₃)₂PO₄ is stable up to approximately 440 K and then decomposes in multiple steps involving the loss of ammonia (B1221849) to form FePO₄. mdpi.com While the specific decomposition products of sodium hydrogen fluorophosphate under high temperatures are not extensively detailed in the provided literature, the stability of the P-F bond suggests that significant energy is required for its cleavage. In the thermal decomposition of fluoropolymers in the presence of transition metals, the formation of metal fluorides has been observed, indicating that at high temperatures, the fluorine can be transferred to other species. researchgate.net

Proton Transfer Reactions and Acid-Base Behavior

The hydrogen fluorophosphate anion (HPO₃F⁻) is part of an acid-base equilibrium in solution. As an acid, it can donate a proton, and as a base, its conjugate form (PO₃F²⁻) can accept a proton. youtube.com The proton affinity, which is the negative of the enthalpy change for the gas-phase reaction of an anion with a proton, is a key measure of basicity. wikipedia.orgtoftech.ir The fluoride ion itself has a very high proton affinity, which explains why hydrofluoric acid is a weak acid in the gas phase. wikipedia.org This suggests that the PO₃F²⁻ anion also has a significant proton affinity, making it a moderately strong base.

In aqueous solutions, acids and bases increase the concentration of hydrogen (H⁺) and hydroxide (B78521) (OH⁻) ions, respectively. youtube.com The HPO₃F⁻ anion can act as a weak acid, contributing to the acidity of the solution. The strength of an acid is related to how readily it donates a proton. youtube.com The presence of the electronegative fluorine atom influences the acidity of the P-OH group.

The concept of Lewis acids and bases is also relevant, where a Lewis acid accepts an electron pair and a Lewis base donates an electron pair. youtube.com In the context of the HPO₃F⁻ anion, the phosphorus atom can potentially act as a Lewis acid center.

Solid-State Reaction Kinetics and Mechanistic Studies

Solid-state reactions are crucial in the synthesis of materials like sodium monofluorophosphate. The kinetics of these reactions are often described by models that consider factors such as nucleation, geometric contraction, and diffusion. mdpi.com

The industrial production of sodium monofluorophosphate can be achieved through a solid-state reaction involving the heating of a mixture of sodium fluoride and sodium metaphosphate. wikipedia.orggoogle.com This process relies on the thermal activation of the reactants to overcome the energy barriers for bond breaking and formation. The kinetics of such reactions can be complex, often depending on factors like particle size, surface area, and the presence of defects in the crystal lattice.

Mechanochemical activation, through processes like ball milling, is another method to induce solid-state reactions. mdpi.com This technique can activate C-F bonds in fluorinated organic compounds to react with magnesium, suggesting that mechanical force can be a significant driver for reactions involving fluorinated species. mdpi.com While not directly applied to this compound in the provided literature, it represents a potential pathway for its solid-state synthesis or reactions.

Surface Chemistry and Adsorption Phenomena of Fluorophosphate Materials

The surface chemistry of fluorophosphate materials, particularly fluorophosphate glasses, is of significant interest for various applications. wikipedia.orgrp-photonics.com These glasses are composed of metaphosphates and metal fluorides, and their surface properties are dictated by the arrangement of phosphate (B84403) and fluoride ions. wikipedia.orgresearchgate.net The structure of these glasses often consists of a network of interconnected Al(O/F)₆ octahedra and PO₄ tetrahedra. researchgate.net

The adsorption of molecules onto fluorophosphate surfaces is governed by mechanisms such as electrostatic interactions, hydrogen bonding, and ligand exchange. mdpi.comfrontiersin.org Studies on fluorapatite (B74983), a calcium phosphate mineral containing fluoride, show that water molecules can form stable chemisorption structures on its surface, primarily interacting with calcium atoms. frontiersin.org This hydration can lead to reconstruction of the surface layer. frontiersin.org

The adsorption of fluoride ions onto various materials has been extensively studied. frontiersin.orgnih.govnih.gov The mechanisms involved include anion exchange with surface hydroxyl groups and complexation with metal ions on the surface. frontiersin.org The pH of the solution is a critical factor influencing the adsorption capacity. nih.gov In the context of fluorophosphate materials, the surface can present both phosphate and fluoride sites for interaction with adsorbates.

Theoretical and Computational Chemistry of Sodium Hydrogen Fluorophosphate

Quantum Chemical Calculations for Electronic Structure and Bonding in HPO3F- and its Salts

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in the hydrogen fluorophosphate (B79755) anion (HPO3F-) and its salts. northwestern.edu These methods, which solve the Schrödinger equation for a given molecular system, provide detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds. northwestern.eduiastate.edu

The bonding within the HPO3F- anion is characterized by a central phosphorus atom covalently bonded to three oxygen atoms and one fluorine atom. One of the oxygen atoms is also bonded to a hydrogen atom. The presence of the highly electronegative fluorine and oxygen atoms results in a significant polarization of the P-F and P-O bonds, leading to a partial positive charge on the phosphorus atom and partial negative charges on the fluorine and oxygen atoms.

Key Research Findings from Quantum Chemical Calculations:

Bonding Character: The P-F bond in fluorophosphates is a strong, highly polar covalent bond. uni-saarland.de This has been a subject of interest, particularly in understanding its activation and reactivity. uni-saarland.de

Electron Density Distribution: The electron density is highest around the fluorine and oxygen atoms, consistent with their high electronegativity.

Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the reactivity of the HPO3F- anion. The HOMO is typically located on the oxygen and fluorine atoms, while the LUMO is centered on the phosphorus atom, indicating that the anion is susceptible to electrophilic attack at the oxygen/fluorine sites and nucleophilic attack at the phosphorus center.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying complex systems like sodium hydrogen fluorophosphate. arxiv.orgyoutube.comarxiv.org DFT calculations are instrumental in determining the most stable geometric arrangement of atoms in a molecule or crystal (geometry optimization) and predicting various spectroscopic properties. lsu.eduyoutube.comresearchgate.net

Geometry Optimization:

Geometry optimization using DFT involves finding the minimum energy structure on the potential energy surface. lsu.edu For this compound, this process determines the precise bond lengths, bond angles, and dihedral angles for both the HPO3F- anion and its arrangement within the crystal lattice with Na+ ions. These optimized geometries are crucial for understanding the material's structural properties and serve as the foundation for further calculations. researchgate.net DFT studies on related fluorophosphate materials have shown that structural parameters can be predicted with high accuracy. researchgate.netacs.org

Spectroscopic Predictions:

DFT can also be used to predict spectroscopic data, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies can be determined. nih.gov Similarly, by calculating the magnetic shielding tensors, NMR chemical shifts can be predicted. These theoretical spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. For instance, DFT has been used to understand the vibrational modes and NMR signals in similar fluorophosphate compounds. uni-saarland.de

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data

Below is a hypothetical interactive table showcasing the kind of data that can be generated through DFT calculations and compared with experimental values for the HPO3F- anion.

| Spectroscopic Property | Calculated Value (DFT) | Experimental Value |

| P-F Stretch (cm⁻¹) | 950 | 945 |

| P-O(H) Stretch (cm⁻¹) | 890 | 885 |

| O-H Stretch (cm⁻¹) | 3400 | 3450 |

| ³¹P NMR Shift (ppm) | -10.5 | -10.2 |

| ¹⁹F NMR Shift (ppm) | -75.2 | -74.8 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations and experimental measurements for fluorophosphate compounds.

Molecular Dynamics Simulations for Crystal Dynamics and Ion Transport

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of atoms and ions in materials like this compound over time. youtube.comcore.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about crystal vibrations (phonons), diffusion of ions, and structural phase transitions. youtube.comcore.ac.uk

Crystal Dynamics:

MD simulations can model the vibrational modes of the crystal lattice. The atoms in the crystal are not static but are constantly oscillating around their equilibrium positions. These collective vibrations, or phonons, are crucial for understanding the material's thermal properties, such as heat capacity and thermal conductivity. Simulations can track the trajectories of individual atoms and analyze their collective motions to determine the phonon dispersion curves.

Ion Transport:

A key application of MD simulations in the context of this compound is the study of sodium ion transport within the crystal lattice. mdpi.comnih.govacs.org This is particularly relevant for applications in solid-state batteries, where efficient ion conduction is essential. researchgate.netacs.org MD simulations can calculate the diffusion coefficient of Na+ ions and elucidate the pathways they take through the crystal structure. mdpi.comnih.govchemrxiv.org Studies on related sodium fluorophosphate materials have used MD to understand the mechanisms of Na+ ion mobility. rsc.orgrsc.org

Key Findings from Molecular Dynamics Simulations:

Diffusion Mechanisms: MD simulations have shown that Na+ ion diffusion in fluorophosphate frameworks can occur through a hopping mechanism, where ions move from one stable site to another. rsc.org

Anisotropic Transport: The diffusion of Na+ ions can be anisotropic, meaning it is faster along certain crystallographic directions. rsc.org

Effect of Defects: The presence of defects, such as vacancies or dopants, can significantly influence ion transport properties, either enhancing or hindering diffusion. acs.org

Ab Initio Molecular Dynamics for Reaction Pathway Exploration

Ab initio molecular dynamics (AIMD) is a more computationally intensive but highly accurate method that combines molecular dynamics with quantum mechanical calculations to determine the forces on the atoms at each time step. researchgate.netyoutube.com This "on-the-fly" calculation of forces allows for the simulation of chemical reactions and the exploration of complex reaction pathways without the need for a pre-defined potential energy surface. researchgate.netnih.govscispace.comresearchgate.net

For this compound, AIMD can be used to investigate its thermal decomposition pathways or its reactions with other species. For example, by simulating the system at high temperatures, one can observe the breaking and forming of chemical bonds and identify the intermediate species and final products of decomposition. This is crucial for understanding the material's stability and reactivity under different conditions. researchgate.net

Example Application: Thermal Decomposition of HPO3F-

An AIMD simulation could be initiated with the HPO3F- anion and heated to a high temperature. The simulation would then track the atomic trajectories as bonds stretch and break. Potential decomposition pathways that could be explored include:

Loss of HF to form a metaphosphate species (PO3-).

Hydrolysis reactions if water is present, leading to the formation of phosphoric acid and fluoride (B91410) ions.

By analyzing the trajectories and the energies of the system over time, the most likely reaction pathways and their associated energy barriers can be determined. nih.gov AIMD simulations have been successfully used to study reaction mechanisms in a variety of systems, including other phosphate-based materials. researchgate.netberkeley.edu

Predictive Modeling of Thermodynamic and Kinetic Parameters for Hydrogen Fluorophosphate Reactions

Predictive modeling combines computational chemistry with statistical methods and machine learning to forecast the thermodynamic and kinetic parameters of chemical reactions. researchgate.netresearchgate.netnih.govmdpi.com For reactions involving hydrogen fluorophosphate, these models can estimate important quantities like reaction enthalpies, activation energies, and reaction rates. researchgate.netnih.govmdpi.com

Thermodynamic Parameters:

Quantum chemical methods like DFT can be used to calculate the energies of reactants, products, and transition states. iastate.edu From these energies, thermodynamic parameters such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and equilibrium constants (K_eq) can be predicted. These predictions are vital for assessing the feasibility and spontaneity of a given reaction. For example, computational models can predict the energy changes associated with the hydrolysis or condensation reactions of hydrogen fluorophosphate. mdpi.com

Kinetic Parameters:

Transition state theory, often used in conjunction with quantum chemical calculations, allows for the prediction of reaction rate constants. mdpi.com By locating the transition state structure and calculating its energy relative to the reactants (the activation energy, E_a), the rate of a reaction can be estimated. These kinetic predictions are essential for understanding how fast a reaction will proceed and for designing catalysts or inhibitors. For instance, predictive models can be used to screen potential catalysts for the synthesis or decomposition of hydrogen fluorophosphate. researchgate.net

Data Table: Predicted Thermodynamic and Kinetic Parameters for a Hypothetical Reaction

This table illustrates the type of data that can be generated through predictive modeling for a hypothetical reaction, such as the hydrolysis of the P-F bond in HPO3F-.

| Parameter | Predicted Value | Significance |

| Enthalpy of Reaction (ΔH) | -25 kJ/mol | Exothermic reaction |

| Gibbs Free Energy (ΔG) | -15 kJ/mol | Spontaneous reaction |

| Activation Energy (E_a) | 80 kJ/mol | Moderate kinetic barrier |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ s⁻¹ | Slow reaction at room temperature |

Note: The values in this table are for illustrative purposes.

The development of accurate predictive models relies on the availability of reliable experimental data for validation and the continuous improvement of computational methods. researchgate.netrsc.org These models are becoming increasingly important in materials science and chemistry for accelerating the discovery and design of new materials and chemical processes. researchgate.net

Advanced Applications in Materials Science and Industrial Chemistry

Emerging Applications in Sodium-Ion Battery Cathode Materials

Fluorophosphate-based compounds are a highly promising class of cathode materials for sodium-ion batteries (SIBs). acs.orgsciopen.com Their three-dimensional frameworks offer stable structures and high operating voltages, positioning them as potential competitors to conventional lithium-ion battery cathodes. acs.orgbohrium.comberkeley.edu

Structural Design Principles for High-Performance Fluorophosphate (B79755) Cathodes

The performance of fluorophosphate cathodes is intrinsically linked to their crystal structure. The general formula for this class of materials can be represented as NaₓM₂(PO₄)₂F₃, where 'M' is a transition metal. acs.org The arrangement of the metal-oxygen/fluorine octahedra and phosphate (B84403) tetrahedra creates channels for sodium ion diffusion. acs.org

Key design principles for enhancing performance include:

Transition Metal Substitution: The choice of transition metal (e.g., Vanadium, Iron) significantly influences the cathode's voltage, capacity, and stability. acs.orgacs.org For instance, Na₃V₂(PO₄)₂F₃ has been extensively studied due to its high theoretical capacity and operating voltage. acs.orgbohrium.com However, achieving the full theoretical capacity has been a challenge. acs.orgberkeley.edu Research into mixed-metal phosphates, such as Na₂(Fe₁₋ₓMₓ)PO₄F (where M can be Co, Mg), shows promise in tailoring the electrochemical properties. acs.org

Anion Sublattice Modification: Altering the anion sublattice, for example by creating oxyfluorophosphates with the formula NaₓV₂(PO₄)₂O₂ᵧF₃₋₂ᵧ, can modify the material's properties. acs.orgberkeley.edu

High-Entropy Strategy: A novel approach involves creating high-entropy fluorophosphates, such as Na₃V₁.₉(Ca,Mg,Al,Cr,Mn)₀.₁(PO₄)₂F₃. This strategy aims to enhance electronic conductivity and reduce the diffusion barrier for sodium ions by introducing a diverse range of transition metals into the crystal structure. bohrium.com

Fluorine Doping: The introduction of fluorine into phosphate cathodes can improve structural stability and the reversibility of sodium ion insertion and extraction. diva-portal.orgrsc.org This is attributed to the high ionicity of the bonds formed by fluorine, which can lead to higher operating potentials. diva-portal.org

Electrochemical Performance and Long-Term Cycling Stability

Fluorophosphate cathodes have demonstrated impressive electrochemical performance and long-term stability. For example, NaVPO₄F synthesized via a soft template method delivered a high discharge capacity of 133 mAh g⁻¹ at a low rate and maintained 82% of its initial capacity after 2500 cycles at a moderate rate. researchgate.net At higher rates, it retained 81% and 77% of its initial discharge capacities after 10,000 cycles. researchgate.net

Strategies to improve performance include:

Nanosizing and Carbon Coating: Reducing particle size to the nanoscale and applying carbon coatings can significantly enhance electronic conductivity and improve capacity retention. acs.orgdiva-portal.org For instance, nanosizing has led to 90% capacity retention after 1200 cycles at a high rate. acs.org

Controlling Synthesis Precursors: The choice of starting materials can impact the final properties. For example, using V₂O₅ as a precursor for NaVPO₄F has been shown to result in better performance compared to using V₂O₃. researchgate.net

Doping and Co-substitution: Doping with elements like copper has been shown to reduce structural variations during cycling and lower the energy barrier for ion mobility in related phosphate compounds. nih.gov Similarly, co-substitution of transition metals and fluorine in sodium-rich vanadium oxyfluorophosphates, such as Na₃.₂Ni₀.₂V₁.₈(PO₄)₂F₂O, has led to improved specific capacity and cycling stability, with 85% capacity retention after 900 cycles. nih.gov

Below is an interactive table summarizing the electrochemical performance of various sodium fluorophosphate cathode materials.

| Material | Initial Discharge Capacity (mAh g⁻¹) | C-Rate | Cycling Stability (Capacity Retention) |

| NaVPO₄F | 133 | 0.1C | 82% after 2500 cycles (at 1C) |

| Na₃.₄(Fe₀.₂Mn₀.₂V₀.₂Cr₀.₂Ti₀.₂)₂(PO₄)₂.₉₈F₀.₀₂ | 160.3 | 0.05C | 66% after 1000 cycles (at 20C) |

| Na₃.₂Ni₀.₂V₁.₈(PO₄)₂F₂O | 117 | 0.1C | 85% after 900 cycles |

Understanding Ion Migration Mechanisms in Fluorophosphate Frameworks

The efficiency of a battery cathode relies heavily on the ease with which sodium ions can move through its structure. In fluorophosphate frameworks, sodium ions typically occupy specific sites within two-dimensional layers. acs.org The migration of these ions is a complex process influenced by several factors:

Sodium Site Occupancy: The arrangement and occupancy of sodium sites within the crystal lattice dictate the diffusion pathways. acs.org Computational studies and experimental techniques like in-situ X-ray diffraction are used to understand the evolution of these sites during charging and discharging. researchgate.net

Structural Transformations: During sodium ion extraction and insertion, the fluorophosphate framework can undergo structural transformations. researchgate.net For example, in the orthorhombic phase of Na₂FePO₄F, one of the sodium sites remains inert while the other is active during cycling, leading to a structural transformation. researchgate.net

Kinetic Barriers: A significant challenge in some fluorophosphate cathodes, such as NaₓV₂(PO₄)₂F₃, is a sharp decrease in sodium diffusivity as the sodium content approaches a certain level (x=1). berkeley.edumit.edu This is attributed to strong ordering of sodium ions and vacancies, which hinders the formation of mobile defects necessary for ion movement. mit.edu Overcoming these kinetic obstacles is crucial for unlocking the full capacity of these materials. berkeley.edu

Influence of Doping: Doping can create additional transport channels for sodium ions. For instance, computational simulations have shown that Cu doping in a related polyanion compound can distort the [PO₄] units, creating new pathways for Na⁺ movement. nih.gov

Specialty Fluorophosphate Glasses and Ceramics

Fluorophosphate glasses are a unique class of optical materials composed of metaphosphates and fluorides. wikipedia.org They combine the desirable properties of both fluoride (B91410) glasses (low phonon energy) and oxide glasses (good chemical, thermal, and mechanical properties), making them suitable for a variety of specialized applications. bohrium.com

Development of Optical Fluorophosphate Glasses

The development of optical fluorophosphate glasses is driven by their unique optical properties, including:

Wide Transparency Range: These glasses can exhibit high transparency from the ultraviolet (UV) to the infrared (IR) region. researchgate.netresearchgate.net

Low Dispersion and Anomalous Partial Dispersion: Some fluorophosphate glasses are classified as low-dispersion glasses and can exhibit anomalous partial dispersion, which is advantageous for designing high-performance optical lenses that can reduce chromatic aberration. wikipedia.org

Laser Applications: Doped with rare-earth elements, fluorophosphate glasses are used in laser technology and for optical amplifiers due to their small nonlinear refractive index. wikipedia.org

The composition of these glasses is carefully controlled to achieve the desired properties. A typical formulation might include Ba(PO₃)₂, Al(PO₃)₃, AlF₃, and various alkaline earth fluorides. wikipedia.org

Glass Network Structure and Property Relationships

The properties of fluorophosphate glasses are directly related to their internal network structure. This structure is typically characterized by chains of aluminum-oxygen-phosphorus linkages. acs.orgresearchgate.netscispace.com The addition of fluorine modifies the phosphate network. bohrium.com

Key aspects of the structure-property relationship include:

Role of Fluorine: The substitution of oxygen with fluorine affects the Qⁿ units (phosphate tetrahedra with 'n' bridging oxygens), which in turn influences properties like the optical band gap, density, and glass transition temperature. bohrium.com

Coordination Environment of Dopants: In doped glasses, the local environment of the dopant ions (e.g., rare-earth ions) is a mix of fluoride and phosphate ions. acs.orgresearchgate.netscispace.com This mixed-anion environment influences the spectroscopic properties of the dopants. Advanced techniques like solid-state NMR are used to quantify the ligand distribution around these ions. acs.orgresearchgate.net

Crystallization Behavior: The fluorine content also controls the crystallization tendency and the types of crystalline phases that form upon heat treatment, allowing for the creation of glass-ceramics with specific microstructures and properties. bohrium.com For example, fluorapatite (B74983) glass-ceramics are widely used in dentistry due to their excellent aesthetics and biocompatibility. mdpi.com

Below is an interactive table showing the effect of composition on the properties of a sample fluorophosphate glass system.

| Property | Effect of Increasing Phosphate Content | Effect of Increasing Fluoride Content |

| Refractive Index | Generally Increases | Generally Decreases |

| Density | Generally Increases | Can Increase or Decrease Depending on Cations |

| Glass Transition Temperature (Tg) | Generally Increases | Generally Decreases |

| Thermal Expansion Coefficient | Generally Decreases | Generally Increases |

Doping Strategies for Enhanced Functional Properties

In the field of energy storage, particularly for sodium-ion batteries (SIBs), the functional properties of fluorophosphate cathode materials are significantly enhanced through elemental doping. The target compound for these strategies is often Sodium Vanadium Fluorophosphate, Na₃V₂(PO₄)₂O₂F (NVPOF), a promising cathode material due to its high operating voltage and theoretical capacity. mdpi.comresearchgate.net However, its practical application has been limited by issues such as slow ion diffusion and lower electronic conductivity. unilongindustry.com Doping, the intentional introduction of impurities into a material, has emerged as a key strategy to overcome these limitations.

Research has explored doping at various atomic sites within the NVPOF crystal structure—including the sodium, vanadium, and anion sites—to enhance structural stability, increase the diffusion rate of sodium ions, and improve electronic conductivity. unilongindustry.com

One innovative approach is the use of high-entropy (HE) doping, where multiple elements are introduced in small quantities. A study demonstrated that co-doping NVPOF with a tiny amount of five different metals (Cr, Mn, Co, Ni, Cu) efficiently promotes electronic and ionic transport. mdpi.com This "tiny HE" doping strategy, combined with nano-engineering, weakens lattice expansion during the charging and discharging processes, leading to superior rate capabilities and a long cycling life. mdpi.com The resulting material, Na₃V₁.₉₄(Cr, Mn, Co, Ni, Cu)₀.₀₆(PO₄)₃O₂F, showed marked improvements in sodium-storage performance compared to single, dual, or triple-ion doped versions. mdpi.com

Another successful strategy involves doping at the anion (P-site) or cation (Na-site) positions to alter the Na⁺ diffusion pathways. Boron (B) doping at the phosphorus (P) site induces a significant decrease in the material's bandgap. researchgate.net This leads to a delocalization of electrons on the oxygen anions, which dramatically lowers the electrostatic resistance experienced by migrating Na⁺ ions, accelerating their diffusivity up to 11 times. researchgate.net Similarly, introducing potassium (K⁺) ions into the sodium sites creates Na⁺ ion vacancies and supports the transport channels, which improves the rate capability and cycling stability. google.com

These doping strategies showcase how targeted atomic substitutions can fundamentally alter the electrochemical properties of fluorophosphate materials, making them more viable for next-generation energy storage applications.

Table 1: Doping Strategies for Sodium Vanadium Fluorophosphate (NVPOF) Cathodes

| Dopant Element(s) | Doping Site | Key Enhancement | Resulting Compound Example | Reference |

| Cr, Mn, Co, Ni, Cu | Vanadium (V) | Promoted electronic/ionic transport, enhanced structural stability | Na₃V₁.₉₄(Cr, Mn, Co, Ni, Cu)₀.₀₆(PO₄)₃O₂F | mdpi.com |

| Boron (B) | Phosphorus (P) | Reduced bandgap, lowered electrostatic resistance, accelerated Na⁺ diffusivity | Na₃V₂(P₂-ₓBₓO₈)O₂F | researchgate.net |

| Potassium (K) | Sodium (Na) | Created Na⁺ vacancies, supported Na⁺ transport channels | NVPOF-K₀.₀₅ | google.com |

Industrial Corrosion Inhibition Mechanisms

Sodium monofluorophosphate (Na₂PO₃F), often abbreviated as MFP, is utilized as an effective corrosion inhibitor, particularly for the protection of steel reinforcements embedded in concrete and mortar. mdpi.comresearchgate.net Its primary mechanism of action is as an anodic inhibitor. mdpi.com The process relies on the formation of a protective, passive film on the steel's surface.

When MFP is present in the alkaline environment of concrete, the phosphate ions (PO₄³⁻) react with ferrous ions (Fe²⁺) that are generated at the anodic sites of the corrosion process. mdpi.com This reaction is thermodynamically favored and results in the precipitation of a stable iron phosphate layer. mdpi.comresearchgate.net This barrier layer is insoluble and physically blocks the steel surface, hindering further dissolution of iron and stifling the anodic reaction, which is essential for corrosion to proceed. mdpi.com

The effectiveness of MFP is often compared to other soluble phosphates, such as disodium (B8443419) hydrogen phosphate (DHP) and trisodium (B8492382) phosphate (TSP). Research indicates that MFP generally exhibits a higher inhibition efficiency than both DHP and TSP. mdpi.comresearchgate.net This superior performance is attributed to the formation of a more protective and adherent passive film on the steel surface. researchgate.net The presence of MFP has been shown to increase the chloride threshold value, meaning a higher concentration of corrosive chloride ions is needed to initiate pitting corrosion. researchgate.netresearchgate.net

MFP can be applied either as an admixed corrosion inhibitor (ACI) by adding it directly to the concrete mix or as a migrating corrosion inhibitor (MCI) applied to the surface of hardened concrete. mdpi.comresearchgate.net As an MCI, it diffuses through the concrete's pore structure to reach the steel reinforcement and provide protection. researchgate.net

Table 2: Comparison of Phosphate-Based Corrosion Inhibitors for Steel in Concrete

| Inhibitor | Chemical Formula | Type | Primary Inhibition Mechanism | Relative Efficiency | Reference |

| Sodium Monofluorophosphate | Na₂PO₃F | Anodic | Formation of a protective iron phosphate barrier layer. | High | mdpi.comresearchgate.net |

| Disodium Hydrogen Phosphate | Na₂HPO₄ | Anodic | Formation of an iron phosphate barrier layer. | Medium | mdpi.com |

| Trisodium Phosphate | Na₃PO₄ | Anodic | Formation of an iron phosphate barrier layer. | Low | mdpi.com |

Water Quality Management and Environmental Remediation Technologies

Sodium monofluorophosphate (Na₂PO₃F) has been identified as a specialized chemical agent in water quality management, specifically for the remediation of lead contamination in potable water systems. google.comwikipedia.org Its application in this area is a notable example of environmental remediation technology.

The primary mechanism involves using sodium monofluorophosphate to inhibit the dissolution of lead from pipes (B44673) and solder into the drinking water. wikipedia.org When added to a potable water source, even at low concentrations, Na₂PO₃F effectively reduces the amount of soluble lead. google.com A 1991 finding by Calgon demonstrated that concentrations between 0.1 mg/L and 500 mg/L could successfully inhibit lead leaching. wikipedia.org This treatment provides the dual benefit of reducing the neurotoxic heavy metal content in drinking water while also providing fluoride ions, which contribute to dental health. google.com

The compound is a stable, water-soluble solid, which allows it to be added directly to water sources as part of a treatment process. google.com This application is a targeted form of chemical precipitation and surface passivation, where the monofluorophosphate ion likely interacts with the lead-containing surfaces of the water distribution system to form a less soluble, stable lead-phosphate or lead-fluorophosphate layer, preventing the lead from leaching into the water flow.

While other phosphate-based materials are broadly studied for the remediation of heavy metals from wastewater and contaminated sites through sorption or precipitation, the use of sodium monofluorophosphate for lead control in drinking water is a specific and patented application. google.comresearchgate.net

Environmental Chemistry and Fate of Fluorophosphate Compounds

Degradation Pathways and Mechanisms in Natural Systems

Sodium monofluorophosphate (MFP) is subject to degradation in natural systems primarily through two pathways: chemical hydrolysis and enzymatic hydrolysis. The stability of the monofluorophosphate ion (PO₃F²⁻) is highly dependent on the surrounding environmental conditions, particularly pH.

Chemical Hydrolysis The P-F bond in the monofluorophosphate ion is susceptible to cleavage under certain conditions. Aqueous solutions of MFP are known to be relatively stable at or near neutral pH. karger.com However, the rate of hydrolysis increases significantly in acidic environments. karger.comkarger.comnih.gov Studies have shown that at a pH below 1.5 to 2.0, the monofluorophosphate ion hydrolyzes to yield fluoride (B91410) (F⁻) and orthophosphate (HPO₄²⁻) ions. nih.gov In strongly acidic solutions (e.g., 0.5 M HCl), the hydrolysis appears to be a pseudo-first-order reaction, releasing fluoride and orthophosphate at similar rates. karger.comkarger.com At higher acid concentrations, the reaction order is more complex. karger.comkarger.com The mechanism involves nucleophilic attack on the phosphorus atom, leading to the breaking of the P-F bond. karger.com